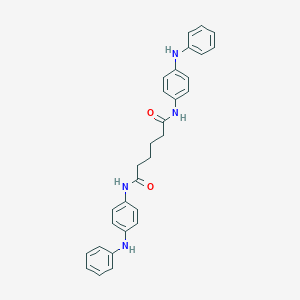![molecular formula C16H18N4S B323877 2-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B323877.png)
2-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is an organic compound with the molecular formula C16H18N4S and a molecular weight of 298.4 g/mol This compound is characterized by the presence of an aminophenyl group and a methylphenyl group attached to a thiourea moiety
準備方法
The synthesis of 2-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 3-aminophenylacetaldehyde with 4-methylphenylisothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated purification systems.
化学反応の分析
2-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
2-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
類似化合物との比較
2-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can be compared with other similar compounds, such as:
1-[(E)-1-(4-aminophenyl)ethylideneamino]-3-(4-methylphenyl)thiourea: This compound has a similar structure but with the amino group in a different position, leading to different chemical and biological properties.
1-[(E)-1-(3-aminophenyl)ethylideneamino]-3-(4-chlorophenyl)thiourea: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s reactivity and biological activity.
1-[(E)-1-(3-aminophenyl)ethylideneamino]-3-(4-methoxyphenyl)thiourea: The methoxy group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C16H18N4S |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
1-[(E)-1-(3-aminophenyl)ethylideneamino]-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C16H18N4S/c1-11-6-8-15(9-7-11)18-16(21)20-19-12(2)13-4-3-5-14(17)10-13/h3-10H,17H2,1-2H3,(H2,18,20,21)/b19-12+ |
InChIキー |
WDZBHAJXLZOEPE-XDHOZWIPSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=S)NN=C(C)C2=CC(=CC=C2)N |
異性体SMILES |
CC1=CC=C(C=C1)NC(=S)N/N=C(\C)/C2=CC(=CC=C2)N |
正規SMILES |
CC1=CC=C(C=C1)NC(=S)NN=C(C)C2=CC(=CC=C2)N |
溶解性 |
5.3 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-2-[(2-methoxyphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B323798.png)

![N'-[1-(4-chlorophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B323802.png)
![4-{[(4-chloroanilino)carbonyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B323803.png)
![4-chloro-N'-[1-(2-furyl)ethylidene]benzohydrazide](/img/structure/B323804.png)
![N,N'-bis[3-[(3-chlorophenyl)carbamoyl]phenyl]hexanediamide](/img/structure/B323805.png)
![PROPYL 4-(5-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE](/img/structure/B323807.png)


![N~1~,N~6~-bis[2-(anilinocarbonyl)phenyl]hexanediamide](/img/structure/B323810.png)


![N-phenyl-2-[(3-pyridinylmethylene)amino]benzamide](/img/structure/B323816.png)
